molecular formula C18H24ClN3O3 B1680276 3(2H)-Pyridazinone, 6-(m-methoxyphenyl)-4-methyl-2-(2-morpholinoethyl)-, hydrochloride CAS No. 13299-99-5

3(2H)-Pyridazinone, 6-(m-methoxyphenyl)-4-methyl-2-(2-morpholinoethyl)-, hydrochloride

Cat. No. B1680276
CAS RN: 13299-99-5
M. Wt: 365.9 g/mol
InChI Key: REOUTEBTFSILJY-UHFFFAOYSA-N
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Description

The compound “3(2H)-Pyridazinone, 6-(m-methoxyphenyl)-4-methyl-2-(2-morpholinoethyl)-, hydrochloride” is a chemical compound, but there is limited information available about it .

Scientific Research Applications

Pharmacokinetics and Metabolism

One study investigated the blood levels and urinary excretion of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (M 73101) and its metabolites in humans. The study found rapid absorption into the blood from the gastrointestinal tract, with a significant portion of the dose excreted in the urine within 24 hours, primarily as metabolites (Seki, Hayashi, Oki, & Kishikawa, 1978).

Drug Delivery Systems

Another study focused on improving the delivery of hydrophobic antitumor pyridazinone derivatives through methoxy poly(ethylene glycol)-poly(D,L-lactide) micelle vectors. The study showed enhanced pharmacokinetic parameters and antitumor activity in vivo compared to free drugs, indicating a promising approach for delivering hydrophobic drugs like pyridazinone derivatives (Jin et al., 2015).

Chemical Synthesis and Structure-Activity Relationship

Research on the synthesis and activity of various pyridazinone derivatives revealed that 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone exhibited potent analgesic and anti-inflammatory activities. The study discussed the structure-activity relationship among pyridazinone derivatives, providing insights into the design of new analgesic and anti-inflammatory agents (Takaya, Sato, Terashima, Tanizawa, & Maki, 1979).

Spectroscopic Analysis and Molecular Structure

A detailed spectroscopic analysis of 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone (or emarfazone) was conducted, including FT-IR, NMR, UV-vis spectroscopy, and DFT studies. This comprehensive analysis provided valuable information on the molecular structure and properties of the compound, relevant for its biological functions and potential applications (Dede, Avcı, & Bahçelī, 2018).

properties

IUPAC Name

6-(3-methoxyphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)pyridazin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3.ClH/c1-14-12-17(15-4-3-5-16(13-15)23-2)19-21(18(14)22)7-6-20-8-10-24-11-9-20;/h3-5,12-13H,6-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOUTEBTFSILJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN(C1=O)CCN2CCOCC2)C3=CC(=CC=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20157888
Record name 3(2H)-Pyridazinone, 6-(m-methoxyphenyl)-4-methyl-2-(2-morpholinoethyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20157888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3(2H)-Pyridazinone, 6-(m-methoxyphenyl)-4-methyl-2-(2-morpholinoethyl)-, hydrochloride

CAS RN

13299-99-5
Record name 6-(3-Methoxyphenyl)-4-methyl-2-(2-morpholinoethyl)pyridazin-3(2H)-one hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013299995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3(2H)-Pyridazinone, 6-(m-methoxyphenyl)-4-methyl-2-(2-morpholinoethyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20157888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AG-270 Hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZG477HC22
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3(2H)-Pyridazinone, 6-(m-methoxyphenyl)-4-methyl-2-(2-morpholinoethyl)-, hydrochloride
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